molecular formula C18H19N5O B6053601 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine

1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine

Cat. No.: B6053601
M. Wt: 321.4 g/mol
InChI Key: NMHACKLVJHQAMM-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydroxy and propyl group, and a naphthalene ring attached to a guanidine moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Properties

IUPAC Name

1-naphthalen-1-yl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-6-13-11-16(24)22-18(20-13)23-17(19)21-15-10-5-8-12-7-3-4-9-14(12)15/h3-5,7-11H,2,6H2,1H3,(H4,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHACKLVJHQAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrimidine core, followed by the introduction of the hydroxy and propyl groups. The naphthalene ring is then attached through a series of coupling reactions, and finally, the guanidine moiety is introduced. Industrial production methods may involve optimizing these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the naphthalene moiety.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the biological context, but typically include modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine stands out due to its unique combination of a pyrimidine and naphthalene ring system. Similar compounds include:

  • 2-[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-naphthyl)acetamide
  • 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile These compounds share structural similarities but differ in their specific functional groups and overall reactivity, highlighting the distinct properties and potential applications of 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine.

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